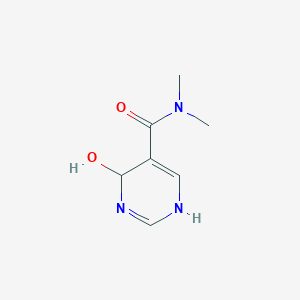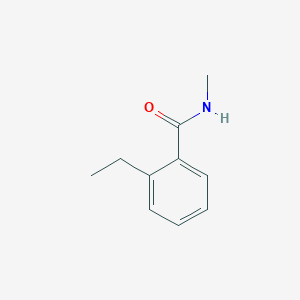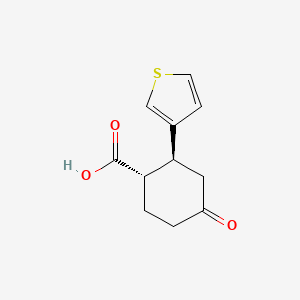
4-hydroxy-N,N-dimethyl-1,4-dihydropyrimidine-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-hydroxy-N,N-dimethyl-1,4-dihydropyrimidine-5-carboxamide is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are six-membered unsaturated ring compounds composed of carbon and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-N,N-dimethyl-1,4-dihydropyrimidine-5-carboxamide typically involves the reaction of acetamidine hydrochloride with diethyl malonate in the presence of methoxide in methanol or ethoxide in ethanol . The reaction conditions are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-N,N-dimethyl-1,4-dihydropyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyrimidine-2,4-dione derivatives, while substitution reactions can produce a variety of substituted pyrimidine compounds .
Scientific Research Applications
4-hydroxy-N,N-dimethyl-1,4-dihydropyrimidine-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-hydroxy-N,N-dimethyl-1,4-dihydropyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-2-quinolones: These compounds share a similar hydroxyl group and exhibit diverse biological activities.
1,4-dihydropyridines: These compounds have a similar dihydropyridine ring structure and are known for their pharmaceutical applications.
Uniqueness
4-hydroxy-N,N-dimethyl-1,4-dihydropyrimidine-5-carboxamide is unique due to its specific substitution pattern and the presence of both hydroxyl and carboxamide functional groups
Properties
Molecular Formula |
C7H11N3O2 |
|---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
4-hydroxy-N,N-dimethyl-1,4-dihydropyrimidine-5-carboxamide |
InChI |
InChI=1S/C7H11N3O2/c1-10(2)7(12)5-3-8-4-9-6(5)11/h3-4,6,11H,1-2H3,(H,8,9) |
InChI Key |
FXGUYKQBMSIPRC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=CNC=NC1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(Difluoromethoxy)-1H-benzo[d]imidazole](/img/structure/B13113168.png)








![2,5-Bis(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B13113230.png)



![1-(4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)ethanone](/img/structure/B13113247.png)
